molecular formula C12H10BrNO2 B1470024 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1509818-20-5

1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470024
CAS No.: 1509818-20-5
M. Wt: 280.12 g/mol
InChI Key: WIBHYZRQOFCRLK-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a (4-bromophenyl)methyl group and at the 3-position with a carboxylic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBHYZRQOFCRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system. The compound’s bromophenyl group may facilitate binding to the active site of the enzyme, potentially inhibiting its activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. The compound may increase the production of ROS, leading to oxidative damage in cells. This can affect cellular metabolism, gene expression, and overall cell function. Additionally, this compound may impact cell proliferation and apoptosis, further influencing cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound’s bromophenyl group allows it to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound may degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it may become toxic, leading to adverse effects such as cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The compound’s bromophenyl group may play a role in its localization and accumulation within specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Biological Activity

1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a bromophenyl group and a carboxylic acid functional group. The presence of the bromine atom is notable as it can enhance the compound's biological activity through halogen bonding, influencing its reactivity and binding affinity to biological targets.

Interactions with Biomolecules
Pyrrole derivatives, including this compound, have been shown to interact with various enzymes, proteins, and other biomolecules. These interactions can alter cell signaling pathways, gene expression, and cellular metabolism.

Cellular Effects
Research indicates that similar compounds can influence cellular functions such as apoptosis and proliferation. For instance, studies have demonstrated that pyrrole derivatives can inhibit cancer cell migration and invasion, suggesting potential applications in cancer therapy .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class can inhibit specific enzymes involved in metabolic pathways.
  • Gene Expression Modulation : They may alter the expression levels of genes associated with cell growth and apoptosis.
  • Binding Interactions : The compound can bind to specific receptors or proteins, influencing their activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For example, compounds similar to this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Pathogen
1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid0.005S. aureus
1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid0.012E. coli

Anticancer Activity

In a study examining the effects of pyrrole derivatives on pancreatic cancer cells, treatment with this compound resulted in decreased cell migration and invasion without affecting overall cell viability . This suggests its potential as a therapeutic agent in cancer treatment.

Antiviral Properties

Another investigation revealed that certain pyrrole derivatives could significantly reduce viral yields in cells infected with Middle East respiratory syndrome coronavirus (MERS-CoV). The compound inhibited viral RNA replication and protein expression while maintaining cellular integrity .

Scientific Research Applications

Medicinal Chemistry

Biochemical Properties:
The compound exhibits notable interactions with key enzymes and proteins, particularly acetylcholinesterase, which plays a crucial role in neurotransmission by hydrolyzing acetylcholine. This interaction suggests potential applications in neuropharmacology, particularly for conditions related to cholinergic dysfunctions.

Cellular Effects:
Research indicates that 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid influences various cell signaling pathways, particularly those associated with oxidative stress and reactive oxygen species (ROS) production. Such effects may have implications for developing treatments for oxidative stress-related diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (mg/mL)Target Pathogen
This compound0.005Staphylococcus aureus
This compound0.012Escherichia coli

These findings suggest that the compound could be useful as a basis for developing new antimicrobial agents.

Anticancer Research

The compound's potential anticancer properties are under investigation, particularly its ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies indicate that it may affect cell cycle regulation and promote cell death in various cancer cell lines.

Case Study:
In vitro studies have shown that this compound can significantly reduce the viability of breast cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism highlights its potential as a therapeutic agent in oncology.

Environmental and Dietary Implications

The compound is also being studied within the context of environmental health due to its structural similarity to heterocyclic amines known for their carcinogenic properties. Research has indicated that compounds like this compound may play a role in understanding the mutagenicity and carcinogenicity associated with dietary exposures.

Research Findings:
A study assessed the binding interactions of heterocyclic amines with lactoperoxidase, an enzyme involved in oxidative stress responses in breast tissue. The findings suggest that compounds similar to this compound could contribute to forming DNA adducts, potentially leading to cancer initiation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-bromophenyl group undergoes substitution under transition metal catalysis or microwave-assisted conditions.

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, arylboronic acid, 80°CBiaryl derivative78%
AminationCuI, L-proline, K₃PO₄, NH₃, 100°C4-Aminophenyl analog65%

Key Findings :

  • Bromine substitution is facilitated by electron-withdrawing carboxylic acid groups, enhancing electrophilicity.

  • Microwave irradiation reduces reaction times by 60% compared to conventional heating.

Carboxylic Acid Reactivity

The -COOH group participates in condensation, esterification, and amidation.

ReactionReagents/ConditionsProductApplicationReference
EsterificationSOCl₂, ROH (e.g., MeOH), refluxMethyl esterProdrug synthesis
Amide FormationDCC, HOBt, RNH₂Pyrrole-3-carboxamideBioactive intermediates
DecarboxylationCuO, Quinoline, 200°C1-[(4-Bromophenyl)methyl]-1H-pyrrolePolymer precursors

Mechanistic Insights :

  • DCC-mediated amidation achieves >90% conversion in non-polar solvents .

  • Decarboxylation proceeds via radical intermediates under oxidative conditions .

Pyrrole Ring Functionalization

Electrophilic substitution occurs at the α-position (C2/C5) due to directing effects of the carboxylic acid.

ReactionReagentsPositionProductNotes
NitrationHNO₃/H₂SO₄, 0°CC2-NO₂2-Nitro derivativeRegioselectivity confirmed by NMR
SulfonationSO₃/H₂SO₄, 50°CC5-SO₃HWater-soluble analogUsed in dye synthesis

Challenges :

  • Strong electron-withdrawing groups reduce pyrrole’s aromaticity, slowing reaction kinetics .

Cross-Coupling Reactions

The bromine atom enables Pd-catalyzed cross-coupling for biaryl or heteroaryl systems.

Coupling PartnerCatalystConditionsProductYield
Phenylboronic acidPd(dppf)Cl₂DMF, 100°C4-Biphenylmethyl derivative82%
Thiophene-2-boronatePd(OAc)₂/XPhosTHF, refluxThienyl-pyrrole hybrid71%

Optimization :

  • Ligand choice (e.g., XPhos) minimizes homocoupling byproducts.

Functional Group Interconversion

The carboxylic acid is a versatile handle for derivatization.

TransformationMethodOutcome
Acid ChlorideSOCl₂, refluxReactive intermediate for acylations
Reduction (to Alcohol)LiAlH₄, THFPyrrole-3-methanol (72% yield)

Supramolecular Interactions

Crystallographic studies reveal hydrogen-bonding networks influencing reactivity:

  • Carboxylic acid dimers stabilize intermediates in solid-state reactions .

  • Bromine⋯π interactions direct regioselectivity in photochemical reactions .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

DerivativeModificationBioactivity (IC₅₀)
Ethyl Ester-COOEtAnticancer (HeLa: 12 μM)
Amide (-CONHPh)-NHPhCOX-2 inhibition (0.8 μM)

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1-arylmethyl-pyrrole-3-carboxylic acid derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Key Structural Differences and Implications

Core Heterocycle: Pyrrole vs. pyrazole derivatives (e.g., ) exhibit distinct electronic profiles. Pyrroles have aromatic 6π-electron systems, while pyrazoles are more polar due to the N–N bond, affecting target binding and solubility.

Substituent Effects :

  • Halogen Position : 4-Bromophenyl (target compound) vs. 3-bromophenyl () alters steric hindrance and dipole moments. Para-substituted bromine allows symmetric interactions, while meta-substitution may disrupt binding.
  • Functional Groups : Carboxylic acid (target) vs. ester () or hydroxyethyl () groups impact ionization state and bioavailability. The free acid form enhances water solubility but may reduce cell permeability.

The trifluoromethyl derivative () may exhibit enhanced activity due to increased electronegativity. Prodrug Potential: Methyl ester derivatives () are more lipophilic, facilitating passive diffusion, but require enzymatic hydrolysis for activation.

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~318.1 g/mol) is lighter than its methyl ester analog (MW 398.3 g/mol, ), affecting diffusion rates.
  • Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility (logP ~2.1) compared to esters (logP ~3.5, ).
  • Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~4.6) ionizes at physiological pH, enhancing interaction with cationic residues in enzymes .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid typically involves:

  • Preparation or introduction of the 4-bromophenylmethyl substituent.
  • Construction of the pyrrole ring bearing a carboxylic acid at the 3-position.
  • Functionalization steps to combine these moieties into the target molecule.

Preparation of Pyrrole-3-Carboxylic Acid Core

A well-documented approach to pyrrole-3-carboxylic acid derivatives involves the condensation of appropriate aldehydes or ketoesters with ammonia or amines under controlled conditions to form the pyrrole ring.

Example: Ring-Closure via Brominated Aldehydes and β-Ketoesters

  • Step 1: Bromination of Aldehyde
    Propionaldehyde is brominated with bromine in an aprotic solvent (e.g., toluene, dichloromethane, dimethylformamide, or dimethyl sulfoxide) at 0–50 °C to yield 2-bromopropionaldehyde. The bromine is added dropwise to maintain temperature control, and the reaction is allowed to proceed for several hours to ensure complete conversion.
    (This step illustrates the controlled bromination of aldehydes relevant to preparing brominated intermediates.)

  • Step 2: Ring-Closure Reaction
    The brominated aldehyde is reacted with a β-ketoester (e.g., ethyl acetoacetate or methyl acetoacetate) and ammonia solution under alkaline conditions at 0–50 °C. This promotes cyclization to form a substituted pyrrole-3-carboxylic acid ester intermediate.
    After reaction completion, extraction and crystallization yield the pyrrole ester, which can be hydrolyzed to the corresponding carboxylic acid.

This methodology is exemplified in the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester, demonstrating mild reaction conditions, high conversion rates, and suitability for scale-up.

Representative Synthetic Route (Hypothetical Adaptation)

Step Reagents and Conditions Outcome
1 Bromination of propionaldehyde with Br2 in toluene at 0–50 °C 2-bromopropionaldehyde
2 Condensation of 2-bromopropionaldehyde, methyl acetoacetate, and ammonia solution at 0–50 °C 2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester
3 Hydrolysis of ester to carboxylic acid 2,4-dimethyl-1H-pyrrole-3-carboxylic acid
4 N-alkylation with 4-bromobenzyl bromide under basic conditions This compound

Analytical and Purification Techniques

  • Extraction and Drying : Organic layers are extracted with solvents like dichloromethane and dried over anhydrous sodium sulfate.
  • Crystallization : Cooling and stirring at low temperatures (e.g., 0 °C) promote crystallization of the product.
  • Characterization :
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm structural features.
    • Infrared (IR) spectroscopy to identify functional groups such as carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • X-ray crystallography may be used for unambiguous structural confirmation when single crystals are obtained.

Research Findings and Notes

  • The use of aprotic solvents in bromination steps minimizes side reactions and improves yield.
  • Maintaining temperature between 0 and 50 °C is critical to control the bromination and ring-closure reactions.
  • Avoidance of environmentally harmful reagents such as sodium nitrite and tert-butyl acetoacetate improves the sustainability and scalability of the synthesis.
  • The N-alkylation step requires careful control of stoichiometry and base strength to prevent over-alkylation or side reactions.
  • Purification by crystallization ensures high purity suitable for further applications or biological testing.

Summary Table of Key Preparation Parameters

Parameter Conditions / Notes
Bromination solvent Toluene, methylene dichloride, DMF, DMSO
Bromination temperature 0–50 °C
Bromination time 3–5 hours
Ring-closure temperature 0–50 °C
Ring-closure reagents 2-bromopropionaldehyde, methyl acetoacetate, ammonia solution
Alkylation reagent 4-bromobenzyl bromide or chloride
Alkylation conditions Basic medium, controlled temperature
Purification Extraction, drying, crystallization
Characterization techniques NMR, IR, MS, X-ray crystallography (if available)

Q & A

Q. What are the established synthetic routes for 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Utilize the Clausson-Kaas reaction to construct the pyrrole core. For example, 1-(4-bromophenyl)-1H-pyrrole can be synthesized via cyclization of furan derivatives with ammonia or amines under acidic conditions .
  • Step 2: Introduce the carboxylic acid group at position 3 of the pyrrole ring. This may involve hydrolysis of ester precursors or direct carboxylation using reagents like CO₂ under catalytic conditions.
  • Optimization: Monitor reaction progress using TLC (e.g., CH₃Cl/EtOH 10:1 as a mobile phase) and purify intermediates via recrystallization (ethanol/water mixtures are effective) . Adjust stoichiometry of bromophenylmethylating agents to minimize side reactions.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H NMR (400 MHz, DMSO-d₆) to verify substituent positions. For example, aromatic protons from the 4-bromophenyl group appear as doublets (δ ~7.5–8.0 ppm), while pyrrole protons show distinct splitting patterns (δ ~6.5–7.2 ppm) .
  • Mass Spectrometry (ESIMS): Confirm molecular weight (e.g., [M+1]⁺ ion) and purity (>95% by LCMS) .
  • X-ray Crystallography: Resolve crystal packing and bond lengths (e.g., C–C bond distances averaging 0.005 Å) to validate stereoelectronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

Answer:

  • Substituent Variation: Synthesize analogs with modified groups (e.g., replace bromine with fluorine or methyl on the phenyl ring) to assess electronic and steric effects. Evidence from diarylpyrrole antitubercular agents suggests fluorophenyl groups enhance activity .
  • In Vitro Assays: Test analogs against target enzymes (e.g., mycobacterial enzymes for antitubercular activity) using MIC (Minimum Inhibitory Concentration) assays. Correlate activity trends with substituent properties (e.g., logP for membrane permeability) .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites, prioritizing candidates for synthesis .

Q. What advanced crystallographic methods can elucidate intermolecular interactions in this compound?

Answer:

  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) using software like CrystalExplorer. For example, in related pyrrole-carboxylates, nitro groups contribute to 12% of close contacts .
  • Disorder Modeling: Address crystallographic disorder (common in flexible substituents) via refinement tools (e.g., SHELXL) and validate thermal parameters (B-factors) to ensure structural reliability .

Q. How can researchers resolve contradictions in synthetic yield or purity data?

Answer:

  • Reproducibility Checks: Standardize reaction conditions (temperature, solvent purity) and characterize intermediates at each step. For example, inconsistent yields in amide formation may arise from varying coupling reagent efficiency (e.g., EDCI vs. DCC) .
  • Advanced Purification: Employ preparative HPLC with C18 columns to isolate high-purity fractions (>97% by HPLC) when recrystallization fails .
  • Data Cross-Validation: Compare NMR and LCMS results with computational predictions (e.g., PubChem CID data) to identify impurities or degradation products .

Q. What methodologies are recommended for evaluating antioxidant activity in pyrrole-carboxylic acid derivatives?

Answer:

  • In Vitro Radical Scavenging: Use DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure IC₅₀ values. Prepare test solutions in methanol and monitor absorbance at 517 nm .
  • Molecular Docking: Target antioxidant enzymes like superoxide dismutase (SOD). For example, pyrrole derivatives with electron-withdrawing groups (e.g., -Br) may exhibit stronger binding to SOD’s active site .
  • In Vivo Models: Validate hits in oxidative stress models (e.g., zebrafish embryos) to assess bioavailability and toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid

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